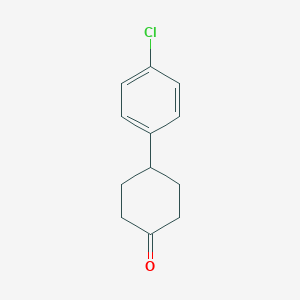

4-(4-Chlorophenyl)cyclohexanone

Overview

Description

4-(4-Chlorophenyl)cyclohexanone, also known as 4-chloro-1-phenylcyclohexanone or 4-chlorobenzocyclohexane, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 215.61 g/mol and a melting point of 49-50°C. This compound is used in the synthesis of various organic compounds, such as drug intermediates and other compounds with pharmaceutical and industrial applications. Additionally, this compound has been used as a starting material for the synthesis of other compounds, such as 2-Amino-4-chlorobenzocyclohexane, 4-Chlorobenzocyclohexane-1-carboxylic acid, and 4-Chloro-1-phenylcyclohexane-1-carboxylic acid.

Scientific Research Applications

Synthesis of New Compounds

It is used as a starting material for the synthesis of new compounds and in developing new synthetic routes (Ye, 2007).

Arylated Product Synthesis

The photochemistry of related compounds, like 4-chlorophenol, leads to the synthesis of arylated products, demonstrating its potential in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

Environmental Applications

It can be used in environmental applications, such as the degradation of harmful chemicals like adsorbable organic halogens, which are carcinogenic and teratogenic (Lei et al., 2021).

Catalysis

In catalysis, it is involved in reactions such as the hydrodechlorination of chlorophenols to produce cyclohexanone (Halász, Mészáros, & Hannus, 2006).

Crystal Structure Analysis

Its crystal structure has been determined, confirming the S configuration of its chiral center, which is important in stereospecific syntheses (Biermann, Hardcastle, Moskalev, & Crooks, 2011).

Medical Applications

A derivative of this compound, CI581, has been explored as a short-acting anesthetic, particularly in the management of severely burned children (Wilson, Nichols, & McCoy, 1967).

Water Treatment

It's also relevant in water treatment technologies, such as in the removal of toxic contaminants like para-chlorophenol (Long et al., 2021).

Anesthetic Research

Ketamine, a related compound, is a dissociative anesthetic with applications in battlefield injuries, emergency departments, and potential antidepressant effects (Jose, Dimitrov, & Denny, 2018).

Safety and Hazards

The safety information for 4-(4-Chlorophenyl)cyclohexanone includes the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Mode of Action

Cyclohexanone derivatives are known to undergo reactions such as the formation of oximes and hydrazones . These reactions involve the compound acting as a nucleophile, reacting with hydroxylamine or hydrazine to form oximes or hydrazones . This process is essentially irreversible as the adduct dehydrates .

Pharmacokinetics

Cyclohexanone derivatives like ketamine undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor and ketamine is vulnerable to pharmacokinetic drug interactions . The compound has a chiral structure consisting of two optical isomers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)cyclohexanone. For instance, the reaction of cyclohexanol to cyclohexanone can be promoted by non-precious catalysts under mild conditions (80 °C, ambient pressure) using environmentally friendly oxidants . Additionally, the conformation of cyclohexane derivatives can be influenced by 1,3-diaxial interactions, which can affect the compound’s reactivity .

properties

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOVWFOTNYTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

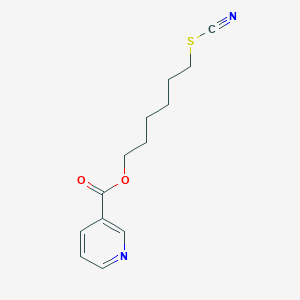

C1CC(=O)CCC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562251 | |

| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14472-80-1 | |

| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)